6-(4-bromobenzyl)-3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Kinase inhibition RSK2 Cancer signaling

6-(4-Bromobenzyl)-3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one (CAS 892481-19-5) is a synthetic small molecule belonging to the 3-aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one chemotype, a privileged scaffold with demonstrated antiviral and anticancer activities. This compound is distinguished by its dual halogenated periphery: a 4-bromobenzyl substituent at the N6 position and a 3-chlorophenyl group at the N3 position of the triazole ring.

Molecular Formula C17H11BrClN5O
Molecular Weight 416.66
CAS No. 892481-19-5
Cat. No. B2874688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-bromobenzyl)-3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
CAS892481-19-5
Molecular FormulaC17H11BrClN5O
Molecular Weight416.66
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)Br)N=N2
InChIInChI=1S/C17H11BrClN5O/c18-12-6-4-11(5-7-12)9-23-10-20-16-15(17(23)25)21-22-24(16)14-3-1-2-13(19)8-14/h1-8,10H,9H2
InChIKeyQAMKJJSSXWJWMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

892481-19-5: Sourcing the 6-(4-Bromobenzyl)-3-(3-chlorophenyl)-triazolopyrimidinone Research Compound


6-(4-Bromobenzyl)-3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one (CAS 892481-19-5) is a synthetic small molecule belonging to the 3-aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one chemotype, a privileged scaffold with demonstrated antiviral and anticancer activities [1]. This compound is distinguished by its dual halogenated periphery: a 4-bromobenzyl substituent at the N6 position and a 3-chlorophenyl group at the N3 position of the triazole ring. With a molecular formula of C₁₇H₁₁BrClN₅O and molecular weight of 416.66 g/mol, it is primarily offered as a research-grade chemical (typical purity 95%) for exploratory medicinal chemistry and biological target identification .

Why 892481-19-5 Cannot Be Replaced by Close Triazolopyrimidinone Analogs


Although the 3-aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one scaffold is shared across many research compounds, biological activity is exquisitely sensitive to the nature and position of N6 and N3 substituents. Literature SAR for this chemotype demonstrates that halogen substitution patterns directly modulate target engagement: for CHIKV nsP1 inhibition, the 3-aryl moiety is critical for antiviral potency, while the N6 substituent governs physicochemical properties and selectivity [1]. In anticancer applications, the 4-bromobenzyl group has been shown to confer superior antiproliferative activity compared to 4-nitrobenzyl analogs, with IC₅₀ values differing by more than 3-fold across cancer cell lines . The target compound's specific combination of 4-bromobenzyl (N6) and 3-chlorophenyl (N3) substituents creates a unique pharmacophoric signature that cannot be replicated by analogs bearing different halogen regioisomers (e.g., 4-chlorophenyl or 3-bromobenzyl variants), as such substitutions alter both lipophilicity-driven cell permeability and direct target-binding interactions [2]. Generic interchange without empirical validation therefore risks loss of target potency, altered selectivity profiles, and compromised experimental reproducibility.

Quantitative Differentiation Evidence for 6-(4-Bromobenzyl)-3-(3-chlorophenyl)-triazolopyrimidinone (892481-19-5)


RSK2 Kinase Inhibition: Target Engagement with Sub-Micromolar Potency

In head-to-head profiling against the RSK kinase family, the target compound demonstrates preferential inhibition of RSK2 (Ribosomal protein S6 kinase alpha-3) over the closely related isoform RSK1. This isoform selectivity is a differentiating feature within the triazolopyrimidinone class, as many kinase-targeted chemotypes exhibit broad, non-selective inhibition across the RSK family [1].

Kinase inhibition RSK2 Cancer signaling

Enhanced Antiproliferative Activity Conferred by the 4-Bromobenzyl Substituent

Within the triazolopyrimidinone chemotype, the 4-bromobenzyl substituent at the N6 position has been shown to confer superior antiproliferative activity compared to the corresponding 4-nitrobenzyl analog. This comparative SAR data indicates that the bromine atom at the para position of the benzyl ring is a key pharmacophoric element for anticancer potency, providing a quantitative rationale for selecting the bromobenzyl congener over nitro-substituted alternatives when screening against cancer cell panels .

Anticancer Antiproliferative Structure-activity relationship

Antiviral Chemotype Validation: Triazolopyrimidinone Core as a Privileged Scaffold for CHIKV nsP1 Inhibition

The 3-aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one core structure—of which the target compound is a member—has been validated as a selective inhibitor of Chikungunya virus (CHIKV) replication through targeting the viral capping enzyme nsP1. The most optimized congeners in this series achieve EC₅₀ values below 1 μM with selectivity indices exceeding 600 (no cytotoxicity detected up to 668 μM in Vero cells). While direct EC₅₀ data for the target compound against CHIKV have not yet been published, its membership in this validated chemotype establishes a strong inferential basis for antiviral screening prioritization [1].

Antiviral Chikungunya virus nsP1 inhibitor

Computational Physicochemical Differentiation: Predicted Lipophilicity Advantages of Dual Halogenation

The target compound's dual halogenation pattern (Br at 4-bromobenzyl, Cl at 3-chlorophenyl) is predicted to confer a calculated logP (cLogP) that is 0.8–1.2 log units higher than the unsubstituted parent scaffold 3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one (which has a measured logP of 0.52), while remaining within the drug-like range (cLogP estimated 1.3–1.7). This moderate increase in lipophilicity is expected to enhance passive membrane permeability without crossing into the high-logP territory (>5) associated with poor solubility and promiscuous binding [1].

Physicochemical properties Lipophilicity Drug-likeness

Recommended Application Scenarios for 892481-19-5 Based on Quantitative Differentiation Evidence


RSK2-Focused Chemical Probe Development and Selectivity Profiling

With an RSK2 IC₅₀ of 607 nM and 1.94-fold selectivity over RSK1, this compound serves as a starting scaffold for developing isoform-selective RSK2 chemical probes. Research groups investigating RSK2-mediated signaling in cancer (particularly triple-negative breast cancer and head and neck squamous cell carcinoma where RSK2 is a validated driver) can employ this compound as a tool for target engagement studies, using the RSK1/RSK2 differential as a built-in selectivity control [1]. The compound's predicted moderate lipophilicity (cLogP ~1.3–1.7) further supports its suitability for cell-based assays without requiring formulation optimization [2].

Anticancer Library Screening and Halogen-SAR Exploration

The demonstrated superiority of the 4-bromobenzyl substituent over the 4-nitrobenzyl analog (>3-fold IC₅₀ improvement) positions this compound as a key member of a focused library for halogen-dependent antiproliferative SAR studies. Screening against the MCF-7, HeLa, and A549 cancer cell line panel—where IC₅₀ values fall below 30 μM—can be systematically compared with the corresponding 4-fluorobenzyl, 4-chlorobenzyl, and 4-iodobenzyl congeners to map halogen bonding contributions to target engagement . This application is particularly relevant for medicinal chemistry groups optimizing halogen-aromatic interactions in kinase inhibitor design.

Antiviral Screening Against Alphavirus Replication

Given that the 3-aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one chemotype has been validated as a selective CHIKV nsP1 inhibitor with lead compound EC₅₀ values below 1 μM and selectivity indices exceeding 600, this compound warrants inclusion in antiviral screening cascades against CHIKV and related alphaviruses (e.g., Venezuelan equine encephalitis virus, Semliki Forest virus) [3]. The compound's specific substitution pattern (3-chlorophenyl at N3 and 4-bromobenzyl at N6) may confer distinct strain-specific activity profiles, as SAR within this series has been shown to modulate potency against different CHIKV clinical isolates [4].

Computational Docking and Pharmacophore Model Refinement

The compound's dual halogenation pattern provides a valuable test case for computational chemistry groups developing scoring functions for halogen bonding. The distinct electronic properties of bromine (polarizable, strong σ-hole donor) versus chlorine (smaller, weaker σ-hole) at topologically distinct positions on the scaffold allow for systematic evaluation of halogen bonding contributions in docking poses against the RSK2 ATP-binding site. This scenario leverages the quantifiable RSK2/RSK1 selectivity data as an experimental benchmark for validating in silico predictions [1].

Quote Request

Request a Quote for 6-(4-bromobenzyl)-3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.